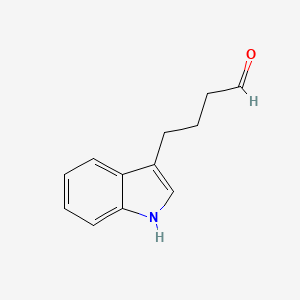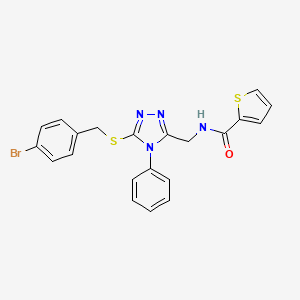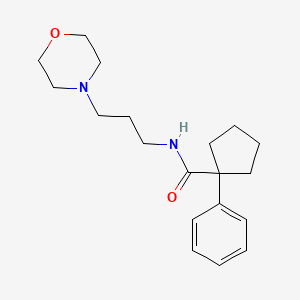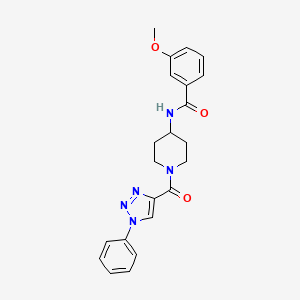![molecular formula C10H14N2O2 B2940360 2-[4-(2-Aminoethyl)phenoxy]acetamide CAS No. 173436-13-0](/img/structure/B2940360.png)
2-[4-(2-Aminoethyl)phenoxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(2-Aminoethyl)phenoxy]acetamide” is a chemical compound that has gained interest in various fields of research due to its potential applications in medicine, pharmacology, and materials science. It is a product for proteomics research . The molecular formula of this compound is C10H14N2O2 .
Synthesis Analysis
The synthesis of “2-[4-(2-Aminoethyl)phenoxy]acetamide” and its derivatives involves many chemical techniques as well as new computational chemistry applications . Medicinal chemists work to design an integrated and developing system that portends an era of novel and safe tailored drugs either by synthesizing new pharmaceuticals or to improving the processes by which existing pharmaceuticals are made .Molecular Structure Analysis
The molecular structure of “2-[4-(2-Aminoethyl)phenoxy]acetamide” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The molecular weight of this compound is 194.23 .Chemical Reactions Analysis
The chemical reactions of “2-[4-(2-Aminoethyl)phenoxy]acetamide” and its derivatives are studied using many chemical techniques as well as new computational chemistry applications . The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(2-Aminoethyl)phenoxy]acetamide” are based on its molecular structure with triggered functional groups or the specific physicochemical properties . The molecular formula of this compound is C10H14N2O2 and the molecular weight is 194.23 .Aplicaciones Científicas De Investigación
Medicinal Chemistry
“2-[4-(2-Aminoethyl)phenoxy]acetamide” and its derivatives (such as chalcone, indole, and quinoline) have been studied extensively in medicinal chemistry . These compounds have shown promising pharmacological activities, making them potential therapeutic candidates .
Drug Synthesis
This compound plays a significant role in the synthesis of new pharmaceuticals . It’s used in various chemical techniques and computational chemistry applications to study drug utilization and their biological effects .
Biological Interface
In the biological interface, “2-[4-(2-Aminoethyl)phenoxy]acetamide” constitutes a group of interdisciplinary sciences . It controls its organic, physical, and computational pillars, making it a cornerstone in public health .
Pharmacologically Interesting Compounds
The chemical diversity of “2-[4-(2-Aminoethyl)phenoxy]acetamide” and its derivatives make them pharmacologically interesting compounds of widely different composition . This diversity provides an opportunity for chemists to design new derivatives that could enhance life quality .
Terminal Phenoxy Group
The terminal phenoxy group of “2-[4-(2-Aminoethyl)phenoxy]acetamide” is a privileged scaffold in medicinal chemistry . It’s crucial for biological activity and is found in many drugs in use today .
Neurological Disorder Treatment
Compounds bearing a terminal phenoxy group, such as “2-[4-(2-Aminoethyl)phenoxy]acetamide”, have shown potential in treating neurological disorders . This makes it a valuable compound in the field of neurology .
Anti-HIV Activity
“2-[4-(2-Aminoethyl)phenoxy]acetamide” has shown potential anti-HIV activity . This makes it a promising candidate for the development of new anti-HIV drugs .
Anticancer Activity
This compound has also shown potential anticancer activity . It could be used in the development of new anticancer drugs, making it a valuable compound in oncology .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
From a biological and industrial point of view, the literature review may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality . This compound has potential applications in medicine, pharmacology, and materials science.
Propiedades
IUPAC Name |
2-[4-(2-aminoethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13/h1-4H,5-7,11H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRVGTYDXAQDRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173436-13-0 |
Source


|
| Record name | 2-[4-(2-aminoethyl)phenoxy]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2940286.png)
![2-[2-(4-Tert-butylphenyl)-2-oxoethyl]sulfanyl-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2940287.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2940290.png)
![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2940292.png)

![3-Bromoimidazo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B2940296.png)
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2940298.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2940299.png)
![4-Methoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2940300.png)